

# Application Notes and Protocols: Dimethylsulfide Gold Chloride in the Synthesis of Heterocycles

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## Compound of Interest

Compound Name: *Dimethylsulfide gold chloride*

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These application notes provide a detailed overview of the use of chloro(dimethylsulfide)gold(I),  $\text{AuCl}(\text{SMe}_2)$ , as a versatile precursor for catalytically active gold(I) species in the synthesis of a variety of important heterocyclic compounds. The protocols outlined below are based on established literature procedures and offer a starting point for the development of novel synthetic methodologies. Gold-catalyzed reactions are known for their mild conditions, high efficiency, and excellent functional group tolerance, making them a powerful tool in modern organic synthesis and drug discovery.[\[1\]](#)[\[2\]](#)

## Synthesis of 2,5-Disubstituted Furans

Gold catalysts derived from  $\text{AuCl}(\text{SMe}_2)$  are highly effective in promoting the cyclization of propargyl alcohols with alkynes to furnish polysubstituted furans. This methodology provides an efficient route to a diverse range of furan derivatives.[\[3\]](#)

## Application Note:

This protocol describes a one-pot, three-step cascade reaction involving the addition of a propargyl alcohol to an alkyne, a Saucy-Marbet rearrangement, and a final allene-ketone cyclization. The combination of a triazole-gold (TA-Au) catalyst with a copper co-catalyst has been shown to be particularly effective. While primary and secondary propargyl alcohols, as

well as a variety of alkynes (aromatic, aliphatic, and heteroaromatic), are well-tolerated, tertiary propargyl alcohols and internal alkynes may exhibit lower reactivity.[3]

## Experimental Protocol: Synthesis of 2,5-Disubstituted Furans[3]

- Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, combine the triazole ligand and  $\text{AuCl}(\text{SMe}_2)$  in a suitable solvent (e.g., dichloromethane) to generate the active TA-Au catalyst.
- Reaction Setup: To a solution of the alkyne (1.0 equiv) in a suitable solvent, add the propargyl alcohol (1.2 equiv).
- Catalyst Addition: Add the prepared TA-Au catalyst (1 mol%) and the copper co-catalyst (e.g.,  $\text{Cu}(\text{OTf})_2$ , 0.5 mol%) to the reaction mixture.
- Reaction Conditions: Stir the reaction mixture at 45 °C and monitor the progress by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,5-disubstituted furan.

## Quantitative Data: Synthesis of Substituted Furans[3]

Entry	Alkyne	Propargyl Alcohol	Product	Yield (%)
1	Phenylacetylene	Propargyl alcohol	2-Methyl-5-phenylfuran	85
2	1-Octyne	Propargyl alcohol	2-Hexyl-5-methylfuran	78
3	4-Methoxyphenylacetylene	1-Phenylpropargyl alcohol	2-(4-Methoxyphenyl)-5-benzylfuran	82
4	Cyclohexylacetylene	Propargyl alcohol	2-Cyclohexyl-5-methylfuran	75

## Synthesis of 2,5-Disubstituted Oxazoles

The gold-catalyzed [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom from an oxidant provides a highly efficient route to 2,5-disubstituted oxazoles. This method avoids the use of hazardous  $\alpha$ -diazoketones and proceeds under mild conditions with broad substrate scope.[4][5]

## Application Note:

This protocol utilizes a gold(I) catalyst, often generated *in situ* from  $\text{AuCl}(\text{SMe}_2)$  and a silver salt or by using a pre-formed catalyst like  $(\text{Ph}_3\text{P})\text{AuNTf}_2$ , to activate the alkyne. The nitrile serves as both a reactant and the solvent. A variety of N-oxides can be used as the oxidant, with 8-methylquinoline N-oxide often providing optimal results. The reaction tolerates a wide range of functional groups.[4][6]

## Experimental Protocol: Synthesis of 2,5-Disubstituted Oxazoles[4]

- Reaction Setup: To a solution of the terminal alkyne (0.30 mmol) in the corresponding nitrile (3 mL), add 8-methylquinoline N-oxide (0.39 mmol, 62.0 mg).

- Catalyst Addition: Add the gold catalyst, for instance,  $(\text{Ph}_3\text{P})\text{AuNTf}_2$  (11.1 mg, 0.015 mmol), to the reaction mixture.
- Reaction Conditions: Stir the mixture at 60 °C. The reaction progress can be monitored by TLC. Reaction times typically range from 3 hours to overnight.
- Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the pure 2,5-disubstituted oxazole.

## Quantitative Data: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles[4][6]

Entry	Alkyne	Nitrile	Oxidant	Catalyst	Yield (%)
1	Phenylacetylene	Acetonitrile	8- Methylquinoline N-oxide	$(\text{Ph}_3\text{P})\text{AuNTf}_2$	88
2	1-Octyne	Benzonitrile	8- Methylquinoline N-oxide	$(\text{Ph}_3\text{P})\text{AuNTf}_2$	75
3	4-Chlorophenyl acetylene	Acetonitrile	Pyridine N-oxide	$(\text{IPr})\text{AuCl/AgOTf}$	82
4	Cyclohexylacetylene	Propionitrile	8- Methylquinoline N-oxide	$(\text{Ph}_3\text{P})\text{AuNTf}_2$	79

## Synthesis of Tetrahydroquinolines

A powerful application of gold catalysis is the intramolecular hydroarylation of N-aryl propargylamines to construct the tetrahydroquinoline scaffold. This tandem reaction often involves a subsequent transfer hydrogenation step, providing direct access to these important nitrogen-containing heterocycles.[7][8][9]

## Application Note:

This protocol employs a gold(I) catalyst, such as XPhosAuNTf<sub>2</sub>, in a suitable solvent like hexafluoroisopropanol (HFIP). The reaction proceeds under mild conditions and demonstrates good substrate compatibility and high efficiency. The choice of solvent can be crucial for the success of the tandem reaction sequence.[\[8\]](#)

## Experimental Protocol: Synthesis of Tetrahydroquinolines[\[8\]](#)

- Reaction Setup: In a sealed reaction tube, dissolve the N-aryl propargylamine (1.0 equiv) in the chosen solvent (e.g., HFIP).
- Catalyst Addition: Add the gold catalyst (e.g., XPhosAuNTf<sub>2</sub>, 5 mol%) to the solution.
- Reaction Conditions: Heat the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time, monitoring by TLC.
- Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline.

## Quantitative Data: Synthesis of Tetrahydroquinolines[\[8\]](#)

Entry	N-Aryl Propargylamine	Catalyst	Solvent	Yield (%)
1	N-(prop-2-yn-1-yl)aniline	XPhosAuNTf <sub>2</sub>	HFIP	87
2	4-methyl-N-(prop-2-yn-1-yl)aniline	XPhosAuNTf <sub>2</sub>	HFIP	85
3	4-methoxy-N-(prop-2-yn-1-yl)aniline	XPhosAuNTf <sub>2</sub>	HFIP	82
4	4-chloro-N-(prop-2-yn-1-yl)aniline	XPhosAuNTf <sub>2</sub>	HFIP	78

## Synthesis of 2-Substituted Indoles

The gold-catalyzed cyclization of 2-alkynylanilines is a well-established and efficient method for the synthesis of 2-substituted indoles. This transformation proceeds via a 5-endo-dig cyclization pathway.[\[10\]](#)

## Application Note:

This protocol utilizes a simple gold(I) source, such as AuCl, to catalyze the heteroannulation of 2-alkynylanilines. The reaction is typically carried out in a non-polar solvent like dichloromethane under mild conditions. This method is compatible with a range of substituents on the alkyne moiety, particularly aromatic groups.

## Experimental Protocol: Synthesis of 2-Substituted Indoles

- Reaction Setup: Dissolve the 2-alkynylaniline (1.0 equiv) in dichloromethane.
- Catalyst Addition: Add AuCl (5 mol%) to the solution.

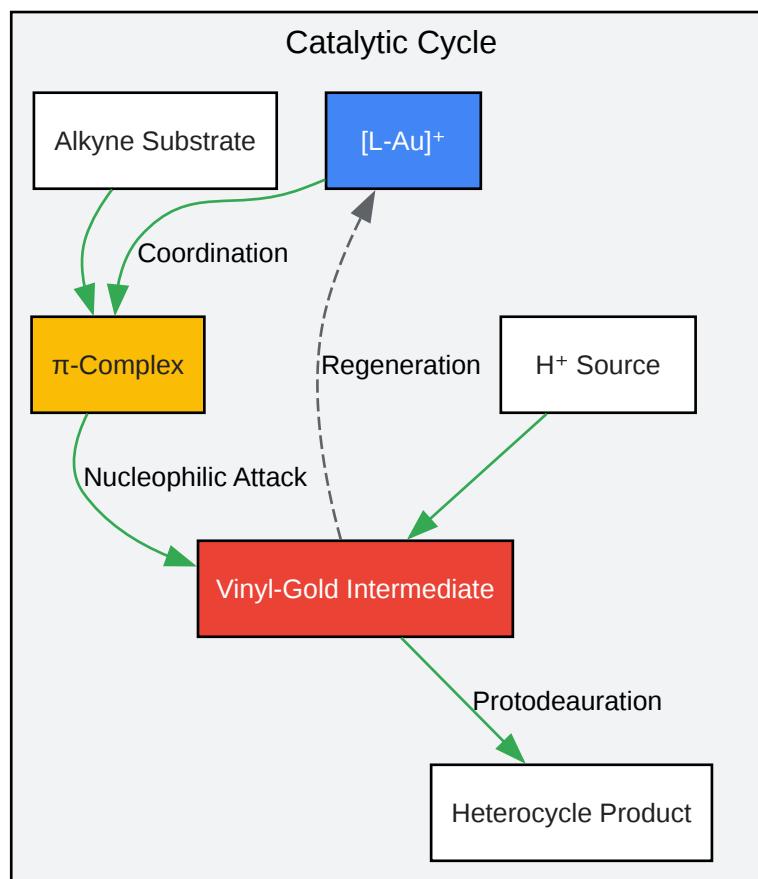
- Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
- Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture. The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-substituted indole.

## Quantitative Data: Gold-Catalyzed Synthesis of 2-Substituted Indoles

Entry	2-Alkynylaniline	Catalyst	Solvent	Yield (%)
1	2-(Phenylethynyl)aniline	AuCl	Dichloromethane	95
2	2-((4-Methoxyphenyl)ethyl)aniline	AuCl	Dichloromethane	92
3	2-(Oct-1-yn-1-yl)aniline	AuCl	Dichloromethane	78
4	2-(Cyclohexylethynyl)aniline	AuCl	Dichloromethane	85

## Visualizations

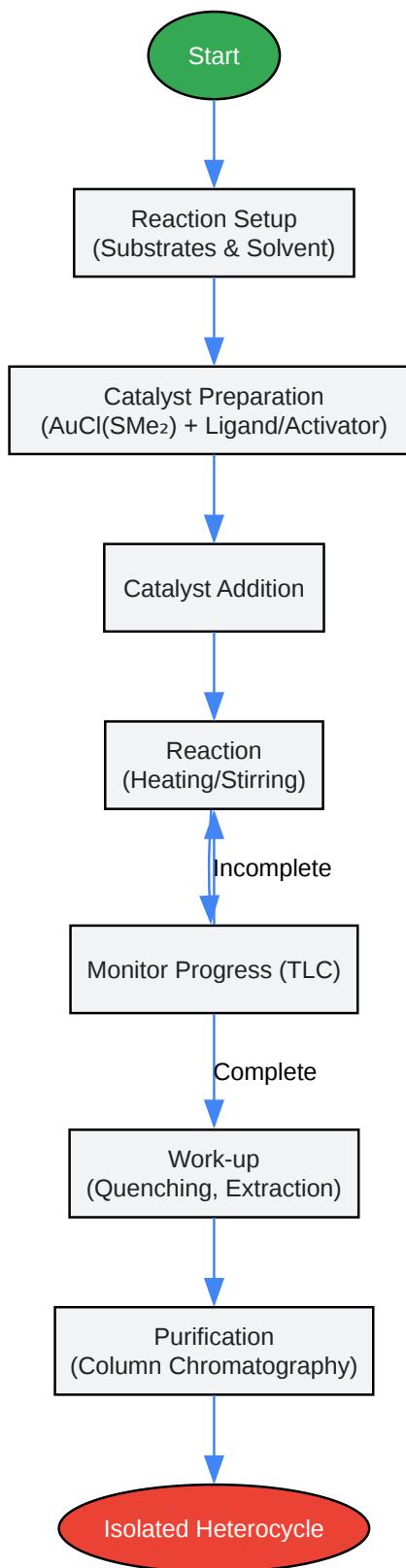
### Catalytic Cycle for Gold(I)-Catalyzed Hydroarylation



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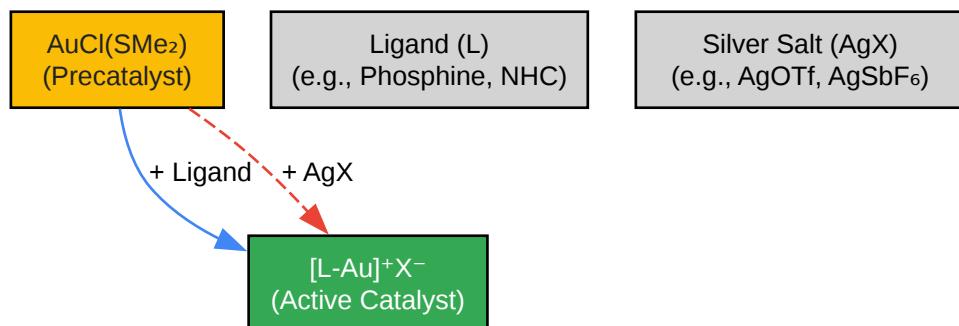
Caption: Proposed catalytic cycle for gold(I)-catalyzed intramolecular hydroarylation.

## Experimental Workflow for Heterocycle Synthesis

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Caption: General experimental workflow for gold-catalyzed heterocycle synthesis.

## Logical Relationship of Catalyst Activation



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Caption: Activation of the AuCl(SMe<sub>2</sub>) precatalyst to the active cationic gold(I) species.

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